N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring substituted with a fluorine and methoxy group, and a pyrrolidine ring with a carboxamide group
Properties
IUPAC Name |
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c1-20-8-3-7(14)4-9-11(8)16-13(21-9)17-12(19)6-2-10(18)15-5-6/h3-4,6H,2,5H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJREUIVCHYUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)C3CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the fluorine and methoxy substituents. The pyrrolidine ring is then synthesized and coupled with the benzothiazole derivative under specific reaction conditions, such as the use of coupling agents and catalysts to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
- N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-3-(1,3-thiazol-4-yl)propanamide
Uniqueness
Compared to similar compounds, N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific substitution pattern and the presence of the pyrrolidine ring. These structural features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
